molecular formula C15H19NO5 B1327887 Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate CAS No. 898777-63-4

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

Cat. No.: B1327887
CAS No.: 898777-63-4
M. Wt: 293.31 g/mol
InChI Key: GRNCETBIEJELOA-UHFFFAOYSA-N
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Description

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a heptanoate chain with an ethyl ester functional group

Scientific Research Applications

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for similar compounds often involves inhibition of enzymes. For instance, EPN, a nerve agent surrogate, inhibits acetylcholinesterase (AChE) by binding to a serine residue located at the active site of AChE .

Safety and Hazards

The safety data sheet for 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The future directions for research on Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate and similar compounds could involve the development of new synthetic strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another potential direction could be the exploration of the biological potential of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products Formed:

    Reduction: Ethyl 7-(4-aminophenyl)-7-oxoheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-(4-nitrophenyl)-7-oxoheptanoic acid.

Comparison with Similar Compounds

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 4-nitrobenzoate: Similar in having a nitro group and an ester functional group but differs in the structure of the carbon chain.

    Ethyl 7-(4-aminophenyl)-7-oxoheptanoate: The reduced form of this compound.

    Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate: Similar structure but with a chlorine substituent instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNCETBIEJELOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645727
Record name Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-63-4
Record name Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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